![molecular formula C20H37NO4Si2 B1412405 tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane CAS No. 1481447-17-9](/img/structure/B1412405.png)
tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane
Übersicht
Beschreibung
The compound contains several functional groups including a tert-butyl group, a dimethylsilyl group, a nitrophenyl group, and a methoxy group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl and dimethylsilyl groups are bulky and could influence the overall shape of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing silyl ethers are known to undergo a variety of reactions. For example, silyl ethers can be cleaved in the presence of certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the nitro group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen
Amide-Linked Ribonucleoside Dimers Synthesis
This compound is used in the synthesis of amide-linked ribonucleoside dimers derived from 5'-amino-5'-deoxy- and 3'-(carboxymethyl)-3'-deoxynucleoside precursors. The process involves the treatment of tert-butyldimethylsilyl (TBDMS) derivatives with specific reagents to yield nucleoside analogues, which are key intermediates in nucleic acid research (Peterson et al., 1999).
Diagnostic Applications in Clinical Chemistry
Compounds like tert-butyldimethylsilyl derivatives are crucial in the development of capillary gas-chromatographic profiling methods for determining catecholamine metabolites in urine. This methodology is instrumental in diagnosing and monitoring patients with tumors and various metabolic disorders (Muskiet et al., 1981).
Synthesis of Cryptophycin-24 (Arenastatin A)
These compounds are used in synthesizing cryptophycin-24, a potent anticancer agent. The synthesis involves setting stereogenic centers crucial for the compound's biological activity, showcasing the compound's importance in medicinal chemistry (Eggen et al., 2000).
Key Intermediates for Synthesis of Optically Active Molecules
They serve as key intermediates in the stereoselective synthesis of methylene lactone, a critical component for synthesizing 1,2-oxidized furofuran lignan, showing their importance in the synthesis of complex natural products (Yamauchi et al., 1999).
Study on Aminoalditol Synthesis
The tert-butyldimethylsilylation process is explored for the synthesis of aminoalditols, demonstrating the versatility of such compounds in synthesizing bioactive molecules and studying carbohydrate chemistry (Navia & Kiely, 1986).
Polymer Chemistry Applications
These compounds are utilized in polymer chemistry for creating macroinitiators for copolymers, highlighting their role in developing new materials with potential applications in various industries (Lessard et al., 2010).
Living Anionic Polymerization
They are instrumental in the anionic polymerization of oligo(ethylene glycol) methacrylates, leading to water-soluble polymethacrylates with wide-ranging applications in biomedical and pharmaceutical fields (Ishizone et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-nitrophenyl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO4Si2/c1-19(2,3)26(7,8)24-14-16-12-11-13-17(18(16)21(22)23)15-25-27(9,10)20(4,5)6/h11-13H,14-15H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFUSJCVQRLAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


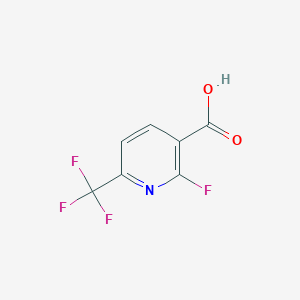
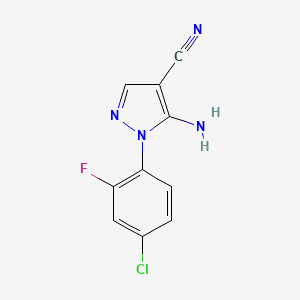
![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)
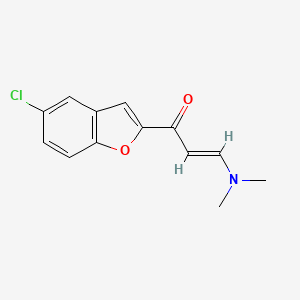
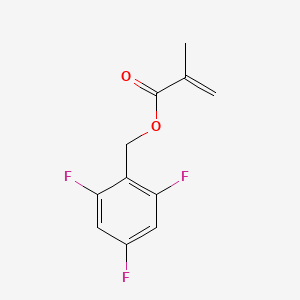
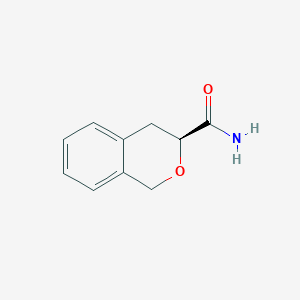
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B1412331.png)
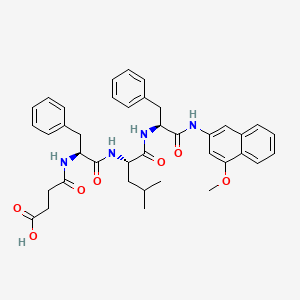
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)
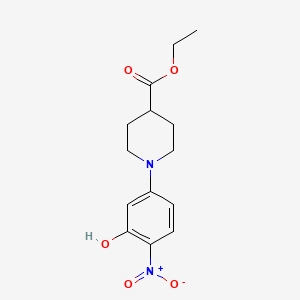
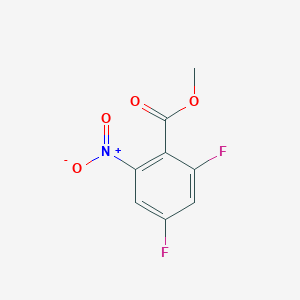
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)
![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)
